(3R,4S)-N-cyclopentyl-4-fluorooxolan-3-amine
Overview
Description
(3R,4S)-N-cyclopentyl-4-fluorooxolan-3-amine is a useful research compound. Its molecular formula is C9H16FNO and its molecular weight is 173.23 g/mol. The purity is usually 95%.
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Scientific Research Applications
Organocatalysis and Hydroamination
- Organolanthanide Complexes for Hydroamination : Organolanthanide complexes have been shown to serve as efficient precatalysts for the regioselective intermolecular hydroamination of alkynes, alkenes, and other substrates with primary amines, yielding corresponding amines and imines. This process is crucial for creating various amine functionalities in organic synthesis (Ryu, Li, & Marks, 2003).
Fluorescence Histochemistry
- Fluorophore Formation with Biogenic Monoamines : The capacity of biogenic amines to form fluorophores with carbonyl compounds under histochemical gas phase conditions has been explored, which is significant for the histochemical demonstration of N-acetylated indolamines and other biologically interesting amines (Axelsson, Björklund, & Lindvall, 1972).
Herbicide Synthesis
- Synthesis of Fluoropicolinate Herbicides : The cascade cyclization of fluoroalkyl alkynylimines with primary amines has been modified to synthesize 4-amino-5-fluoropicolinates, a process contributing to the development of potential herbicides. This method provided access to picolinic acids with previously inaccessible substituents (Johnson et al., 2015).
Antibacterial Agents Synthesis
- Synthesis of Fluorinated Quinolones : Research into the synthesis and antibacterial activity of fluorinated naphthyridine derivatives has been conducted, highlighting the potential for these compounds in developing new antibacterial agents (Egawa et al., 1984).
Properties
IUPAC Name |
(3R,4S)-N-cyclopentyl-4-fluorooxolan-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16FNO/c10-8-5-12-6-9(8)11-7-3-1-2-4-7/h7-9,11H,1-6H2/t8-,9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDNCDXXPQRFRMD-RKDXNWHRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC2COCC2F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)N[C@@H]2COC[C@H]2F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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